N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide
Description
N,N-Dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide is a heterocyclic sulfonamide derivative featuring a thieno[3,2-d][1,2,3]triazin-4-one core fused to a piperidine ring substituted with a dimethylsulfonamide group. Its unique structure combines a sulfur-containing thienotriazinone moiety with a conformationally flexible piperidine-sulfonamide scaffold, distinguishing it from related derivatives .
Properties
IUPAC Name |
N,N-dimethyl-4-(4-oxothieno[3,2-d]triazin-3-yl)piperidine-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O3S2/c1-15(2)22(19,20)16-6-3-9(4-7-16)17-12(18)11-10(13-14-17)5-8-21-11/h5,8-9H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBFFZNFXABET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)N2C(=O)C3=C(C=CS3)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide typically involves multiple steps:
Formation of the Thieno[3,2-d][1,2,3]triazine Core: : This step involves cyclization reactions, typically using thiophenol and hydrazine derivatives under acidic or basic conditions.
Attachment of the Piperidine Sulfonamide Group: : This is achieved via nucleophilic substitution reactions, where piperidine derivatives are reacted with sulfonyl chlorides.
Industrial Production Methods: Scaling up the production involves optimizing reaction conditions to improve yield and purity:
Catalysts: : Often, catalysts such as palladium or nickel are employed to facilitate the cyclization and substitution reactions.
Solvents: : Solvents like dichloromethane or dimethylformamide are used to enhance solubility and reaction rates.
Temperature Control: : Maintaining optimal temperatures is crucial for maximizing yield, typically requiring a controlled environment with temperatures ranging from 20-80°C.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur atom, forming sulfoxides or sulfones.
Reduction: : Reductive amination can be used to modify the nitrogen atoms in the piperidine ring.
Substitution: : The compound readily participates in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions:
Oxidation Reagents: : Potassium permanganate, m-chloroperbenzoic acid.
Reduction Reagents: : Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides.
Major Products Formed:
Sulfoxides and Sulfones: : From oxidation reactions.
Amines: : From reduction reactions.
Various Substituted Derivatives: : From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules. Biology : Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules. Medicine : Explored for its therapeutic potential in treating certain diseases due to its unique pharmacological properties. Industry : Utilized in the manufacture of specialty chemicals and materials, including advanced polymers and coatings.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-(4-oxothieno[3,2-d][1,2,3]triazin-3(4H)-yl)piperidine-1-sulfonamide exerts its effects is primarily through interaction with specific molecular targets such as enzymes or receptors. This interaction can inhibit or activate these targets, leading to a cascade of biochemical events. The pathways involved often include signal transduction and metabolic pathways, modulating various physiological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Modifications
Thieno[3,2-d][1,2,3]triazin-4-one vs. Benzo[1,2,3]triazin-4-one
The thienotriazinone core in the target compound replaces the benzotriazinone moiety found in analogs such as N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides (e.g., compound 5c, IC₅₀ = 29.75 µM for α-glucosidase inhibition) . The sulfur atom in the thieno ring enhances lipophilicity and may influence metabolic stability compared to the oxygen-rich benzotriazinone derivatives. Electronic differences arising from the sulfur atom could also modulate binding interactions in biological targets.
Piperidine-Sulfonamide vs. Benzene-Sulfonamide
The piperidine-sulfonamide group in the target compound contrasts with the benzene-sulfonamide group in N-(4-methoxyphenyl)-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamide (5b) .
Substituent Variations
Sulfonamide Formation
The target compound likely employs a sulfonylation strategy similar to N-alkyl/aryl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)benzenesulfonamides, which use a TCT:DMF adduct for one-step conversion of triazinone sulfonic acid to sulfonamides under mild conditions . This method contrasts with traditional two-step approaches using sulfonyl chlorides and amines, which risk forming undesired di-sulfonamides .
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